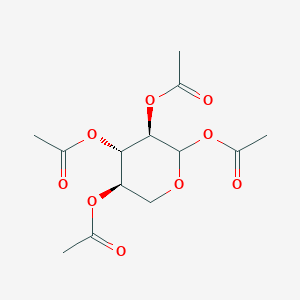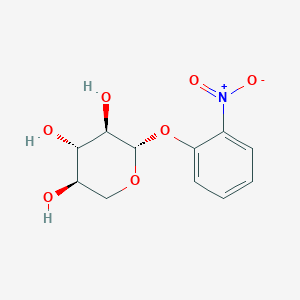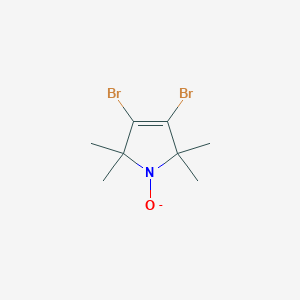
5-Chloroquinoline
Overview
Description
5-Chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a chlorine atom at the 5-position of the quinoline ring enhances its chemical reactivity and biological activity .
Mechanism of Action
Target of Action
5-Chloroquinoline, also known as Chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .
Mode of Action
Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This inhibition disrupts the parasite’s ability to detoxify the heme released during the digestion of host hemoglobin . As a result, Plasmodium species continue to accumulate toxic heme, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by Chloroquine is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, Chloroquine prevents the formation of hemazoin, a detoxified form of heme . This leads to an accumulation of toxic heme within the parasite, causing its death .
Pharmacokinetics
The absorption of Chloroquine is rapid and primarily occurs in the gastrointestinal tract . It is metabolized in the liver by enzymes such as CYP2C8 and CYP3A4 to N-desethylchloroquine . The drug’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of Chloroquine’s action primarily involve the disruption of the parasite’s heme detoxification process . This disruption leads to the accumulation of toxic heme within the parasite, causing its death .
Action Environment
The efficacy and stability of Chloroquine can be influenced by various environmental factors. For instance, the emergence of widespread parasite resistance in every region where P. falciparum is prevalent has seriously diminished the value of Chloroquine . Furthermore, agricultural practices and area of cultivation can significantly affect the innate stimulatory activity of quinoline proteins .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloroquinoline are not fully understood due to limited research. It is known that quinoline derivatives, such as chloroquine, interact with various biomolecules. Chloroquine, for instance, is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin
Cellular Effects
Chloroquine, a related compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles, where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes can prevent virus particles from utilizing their activity for fusion and entry into the cell
Molecular Mechanism
Chloroquine, a related compound, is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite
Dosage Effects in Animal Models
Related compounds like chloroquine have been studied in animal models . For instance, chloroquine was found to have certain side effects in animal models, including muscle problems, loss of appetite, diarrhea, and skin rash
Metabolic Pathways
Chloroquine, a related compound, is known to be N-dealkylated primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine
Transport and Distribution
Chloroquine, a related compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles
Subcellular Localization
Chloroquine, a related compound, is known to localize in endosomes, lysosomes, and Golgi vesicles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline can be achieved through various methods. One common approach involves the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . Another method includes the cyclization of appropriate precursors in the presence of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: This compound can be oxidized to form quinoline N-oxide derivatives or reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Electrophilic Substitution: Formation of nitroquinoline, sulfoquinoline, and bromoquinoline derivatives.
Oxidation and Reduction: Formation of quinoline N-oxide and dihydroquinoline derivatives.
Scientific Research Applications
5-Chloroquinoline has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but with additional side chains.
Quinoline: The parent compound without the chlorine substitution.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its metal-chelating properties.
Uniqueness
5-Chloroquinoline is unique due to the presence of the chlorine atom at the 5-position, which enhances its chemical reactivity and biological activity compared to its unsubstituted counterpart, quinoline . This substitution also imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRGOVAIOPERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212901 | |
| Record name | 5-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-27-8 | |
| Record name | 5-Chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


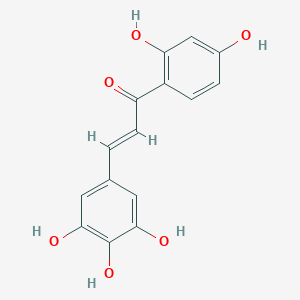
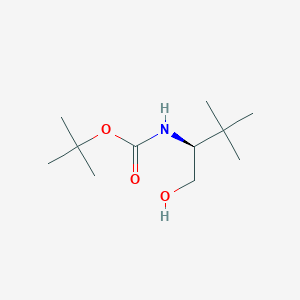

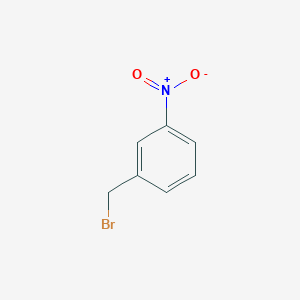


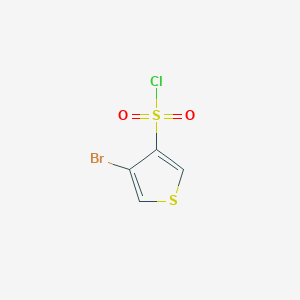
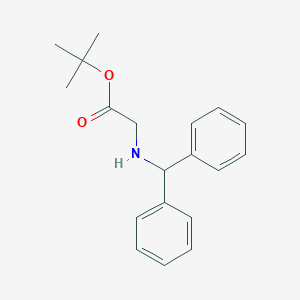

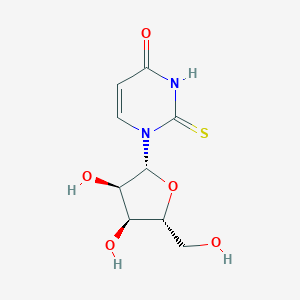
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B16719.png)
